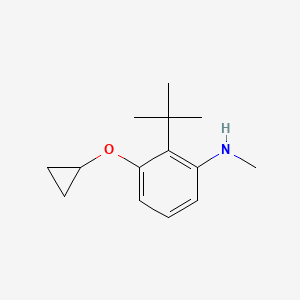
2-Tert-butyl-3-cyclopropoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methylaniline moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Tert-butyl-3-cyclopropoxy-N-methylaniline typically involves the reaction of tert-butyl aniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
2-Tert-butyl-3-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxy-N-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
2-Tert-butyl-3-cyclopropoxy-N-methylaniline can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butyl-N-methylaniline: This compound has three tert-butyl groups and is used in similar applications.
2,5-Di-tert-butyl-N,N-dimethylanilinium iodide: This compound is used in organic synthesis and has similar structural features.
2,5-Di-tert-butyl-N-ethyl-N-ethylanilinium iodide: Another related compound used in various chemical applications.
These compounds share structural similarities with this compound but differ in the number and position of substituents, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)13-11(15-4)6-5-7-12(13)16-10-8-9-10/h5-7,10,15H,8-9H2,1-4H3 |
InChI Key |
MCTXDTLDOYUHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















